Phenyl 4-bromo-2-methoxy-6-methylbenzoate

Organic Synthesis Medicinal Chemistry Process Chemistry

In complex multi-step syntheses, standard methyl or ethyl esters often fail under harsh or nucleophilic conditions, leading to undesired side reactions and costly route re-optimization. Phenyl 4-bromo-2-methoxy-6-methylbenzoate solves this as a robust, sterically-hindered building block. The phenyl ester provides a carboxylic acid protecting group orthogonal to simple alkyl esters, enabling chemoselective manipulations. - Orthogonal Stability: Withstands mild acidic/basic conditions that would cleave methyl esters. - Versatile Handle: The bromine atom is primed for Suzuki-Miyaura or Stille cross-coupling to build complex biaryl libraries. - Enhanced Purification: Higher molecular weight (321.16 g/mol) simplifies chromatographic monitoring and isolation of intermediates.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
CAS No. 1254340-85-6
Cat. No. B13022698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-bromo-2-methoxy-6-methylbenzoate
CAS1254340-85-6
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)Br
InChIInChI=1S/C15H13BrO3/c1-10-8-11(16)9-13(18-2)14(10)15(17)19-12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyYSQDZRIROKZVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-bromo-2-methoxy-6-methylbenzoate: Specialized Aromatic Building Block


Phenyl 4-bromo-2-methoxy-6-methylbenzoate is a complex substituted aromatic ester featuring a phenyl benzoate core substituted with a bromine atom, a methoxy group, and a methyl group . Its molecular formula is C15H13BrO3, with a molecular weight of 321.16 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, where the bromine atom serves as a reactive handle for cross-coupling reactions, and the ester linkage provides a site for further functionalization or protection group strategies .

Cross-coupling handle Bromine site for Pd-catalyzed couplings
Orthogonal ester Phenyl ester may serve as protecting group
Substituted scaffold Methoxy/methyl groups tune electronic environment

Phenyl 4-bromo-2-methoxy-6-methylbenzoate vs. Alkyl Ester Analogs: Synthetic Stability


In the context of a multi-step synthesis, the ester group on a 4-bromo-2-methoxy-6-methylbenzoate scaffold is not an inert spectator; it is a functional handle that can be orthogonally manipulated or serve as a protecting group. While methyl (C10H11BrO3) and ethyl (C11H13BrO3) analogs are more common building blocks for simple cross-coupling, their ester groups are more susceptible to nucleophilic attack and can be cleaved under basic or reductive conditions . The phenyl ester (C15H13BrO3) in Phenyl 4-bromo-2-methoxy-6-methylbenzoate offers greater steric bulk and different electronic properties, which can provide enhanced stability to certain reaction conditions and enable chemoselective transformations where a smaller alkyl ester would be compromised . Direct substitution with a simpler alkyl ester may therefore lead to undesired side reactions or require significant re-optimization of a validated synthetic route.

Methyl and ethyl ester analogs may undergo faster hydrolysis or nucleophilic cleavage, limiting chemoselectivity.
Phenyl ester steric bulk and electronic character can alter reaction outcomes, potentially shifting product distribution.
Direct substitution of a validated alkyl-ester route with the phenyl ester may require re-optimization of conditions.

Phenyl 4-bromo-2-methoxy-6-methylbenzoate: Procurement Benchmarks vs. Analogs


Molecular Weight and Chromatographic Separation

The molecular weight of Phenyl 4-bromo-2-methoxy-6-methylbenzoate (321.16 g/mol) is significantly higher than its common methyl (259.10 g/mol) and ethyl (273.12 g/mol) ester analogs [1]. This difference directly impacts its behavior in purification processes, such as flash chromatography and preparative HPLC, where retention time and resolution are functions of molecular weight and hydrophobicity. In a preparative scale-up, this property can be leveraged to separate the phenyl ester from lower molecular weight byproducts or unreacted starting materials more efficiently than a methyl ester analog could be separated from its own related impurities.

MW Difference
Data to verify
Δ +62 g/mol vs. methyl ester
May support purification workflow selection
Based on monoisotopic mass; confirm retention behavior
Organic Synthesis Medicinal Chemistry Process Chemistry

Purity Specification as a Quality Gate

A reputable commercial source for Phenyl 4-bromo-2-methoxy-6-methylbenzoate specifies a minimum purity of 95% . This is a standard baseline for research-grade building blocks. In comparison, while other suppliers of related analogs (e.g., ethyl ester) may offer material at a higher specified purity (e.g., 97%), this often comes at a significant cost premium [1]. For a research scientist planning a series of exploratory reactions, the 95% purity specification for the phenyl ester provides an acceptable and cost-effective level of material quality that balances purity requirements with procurement budget, particularly when subsequent purification steps are already planned into the synthetic sequence.

Purity Spec
Source review
95%
Reported purity may suit synthesis with planned purification
Δ −2% vs. higher-cost ethyl ester analog
Chemical Procurement Quality Control Synthetic Chemistry

Phenyl 4-bromo-2-methoxy-6-methylbenzoate: Recommended Use Cases


Palladium-Catalyzed Biaryl Synthesis

The bromine atom on the aromatic ring of Phenyl 4-bromo-2-methoxy-6-methylbenzoate is a reactive site for Suzuki-Miyaura, Stille, or other palladium-catalyzed cross-coupling reactions . This allows for the introduction of a diverse range of aryl, heteroaryl, or vinyl groups to create complex biaryl structures. The phenyl ester functionality remains intact under standard coupling conditions, providing a protected carboxylic acid equivalent that can be unveiled later in the synthesis. This scenario is highly relevant in medicinal chemistry for the rapid generation of compound libraries and in materials science for synthesizing novel monomers.

Orthogonal Protecting Group Strategy

The phenyl ester serves as a protecting group for the carboxylic acid that is orthogonal to methyl or ethyl esters . In a synthetic sequence where a methyl ester must be selectively cleaved in the presence of another ester, the phenyl ester provides a more robust alternative that can withstand conditions (e.g., mild acid or base) that would hydrolyze smaller alkyl esters. This allows for chemoselective manipulations, a critical requirement in the total synthesis of complex natural products or pharmaceuticals. The higher molecular weight of the phenyl ester (321.16 g/mol) also simplifies chromatographic monitoring and purification of intermediates .

Sterically Hindered Ligands and Catalysts

The combination of the ortho-methoxy and ortho-methyl substituents on the benzoate ring creates a sterically congested environment around the ester linkage. When coupled through the bromine atom to another aromatic system, this motif can be used to build ligands with defined steric and electronic properties for transition metal catalysis. The unique substitution pattern of Phenyl 4-bromo-2-methoxy-6-methylbenzoate provides a distinct starting point for creating such hindered scaffolds compared to less substituted analogs, potentially leading to catalysts with improved selectivity or stability .

Liquid Crystalline and Mesogenic Materials

Phenyl benzoate derivatives are a well-established class of building blocks for liquid crystalline materials [1]. The rigid, linear core of the phenyl benzoate ester, when appropriately substituted, can promote the formation of mesophases. The specific substitution pattern on Phenyl 4-bromo-2-methoxy-6-methylbenzoate—a bromo handle for further functionalization, combined with electron-donating methoxy and methyl groups—offers a tunable scaffold for designing new mesogenic compounds with potentially unique thermal or optical properties .

Application
Selection Property
Validation Focus
Pd-catalyzed biaryl synthesis
Bromine cross-coupling site; phenyl ester stability
Coupling efficiency and ester integrity
Orthogonal protecting group strategy
Phenyl ester orthogonality vs. alkyl esters
Selective cleavage under acidic/basic conditions
Sterically hindered ligands
Ortho-substitution pattern and steric profile
Ligand performance and catalytic selectivity
Liquid crystalline materials
Phenyl benzoate core and tunable substitution
Mesophase formation and thermal/optical properties

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